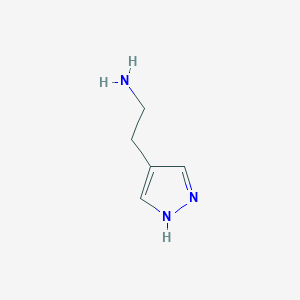

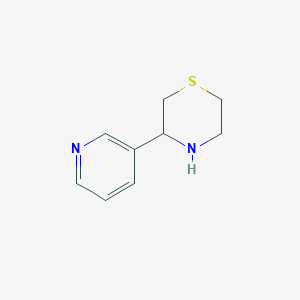

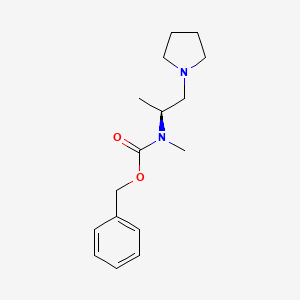

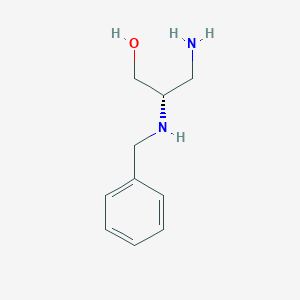

(S)-3-Amino-2-(benzylamino)propan-1-ol

Overview

Description

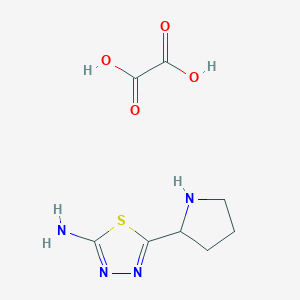

“(S)-3-Amino-2-(benzylamino)propan-1-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.24 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for “(S)-3-Amino-2-(benzylamino)propan-1-ol” is 1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m0/s1 . The InChI key is PJXWCRXOPLGFLX-VIFPVBQESA-N .Physical And Chemical Properties Analysis

“(S)-3-Amino-2-(benzylamino)propan-1-ol” is a solid compound . The compound is yellow in color .Scientific Research Applications

Antifungal Agents

Research on the synthesis and structure-activity relationships of 2-phenyl-1-[(pyridinyl- and piperidinylmethyl)amino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, including derivatives of "(S)-3-Amino-2-(benzylamino)propan-1-ol," has identified potent antifungal agents. These agents exhibit MIC80 values ranging from 1410.0 to 23.0 ng/mL against Candida albicans, highlighting the importance of pi-pi stacking and hydrogen bonding interactions in the active site of CYP51-C. albicans (Giraud et al., 2009).

Beta-Adrenergic Blocking Agents

The compound has also been explored for its beta-adrenergic blocking properties. A series of 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, where either the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety, were synthesized. Some compounds in this series demonstrated greater potency than propranolol in anesthetized rats and showed cardioselectivity in anesthetized cats (Large & Smith, 1982).

Radioligand Synthesis

A novel class of N-benzyl-aminoalcohols with serotonin (5-HT2) and dopamine (D2) receptor affinity was synthesized, indicating potential as radioligands. One compound, in particular, demonstrated the ability to cross the blood-brain barrier (BBB) effectively, suggesting its utility in in vivo studies related to dopamine and serotonin receptors (Guarna et al., 2001).

Src Kinase Inhibition and Anticancer Activity

A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives were evaluated for their Src kinase inhibitory and anticancer activities. One derivative, in particular, showed significant inhibitory potency against Src kinase and inhibited the growth of breast carcinoma cells, highlighting the compound's potential in cancer research (Sharma et al., 2010).

Safety and Hazards

properties

IUPAC Name |

(2S)-3-amino-2-(benzylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c11-6-10(8-13)12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8,11H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWZWVVLWDIRJQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H](CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-2-(benzylamino)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.